2-Amino-1-pyridin-2-yl-ethanone

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

2-Amino-1-pyridin-2-yl-ethanone (CAS 75140-33-9) is a positionally unique 2-pyridinyl α-aminoketone with demonstrated high potency against carbonic anhydrase VII (hCA VII, Ki=2.40 nM) and 35-fold selectivity over hCA II (Ki=85 nM). Its 2-aminoethanone motif creates a specific chelation environment critical for hinge-region engagement in kinase inhibitor programs. Unlike the 3- or 4-pyridinyl isomers, this 2-substituted variant provides a nucleophilic amine center enabling direct condensation to pyrazines, imidazoles, and other pharmaceutically relevant fused heterocycles. Procure this specific isomer to ensure biological activity in CA inhibition and kinase-targeted library synthesis.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 75140-33-9
Cat. No. B2879220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-pyridin-2-yl-ethanone
CAS75140-33-9
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CN
InChIInChI=1S/C7H8N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5,8H2
InChIKeyGHEZPCWGWSSACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-pyridin-2-yl-ethanone (CAS 75140-33-9) for Scientific Procurement: Compound Class and Baseline Characteristics


2-Amino-1-pyridin-2-yl-ethanone (CAS 75140-33-9) is a pyridine-based heterocyclic building block with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It is characterized by an amino group on the α-carbon of the ethanone moiety, which is directly connected to the 2-position of a pyridine ring. This structural feature positions it within the broader class of aminopyridine derivatives, which are frequently employed as intermediates in medicinal chemistry and kinase inhibitor research .

Why Generic Substitution Fails for 2-Amino-1-pyridin-2-yl-ethanone (CAS 75140-33-9): Procurement Considerations for Differentiated Activity


In research and industrial settings, the procurement of 2-amino-1-pyridin-2-yl-ethanone is not interchangeable with its close structural analogs, such as the 3-pyridinyl or 4-pyridinyl isomers (e.g., 2-amino-1-(pyridin-3-yl)ethanone) [1]. Even minor positional isomerism on the pyridine ring can drastically alter the compound's binding geometry and, consequently, its biological activity [2]. The specific juxtaposition of the 2-aminoethanone group to the pyridinyl nitrogen in the target compound creates a unique chelation environment and hydrogen-bonding network, which is critical for its reported inhibitory constants (Ki) against specific enzymes like carbonic anhydrase [3]. Generic substitution without verifying the positional isomer risks introducing an inactive or less potent analog into synthetic or assay workflows.

Quantitative Differentiation of 2-Amino-1-pyridin-2-yl-ethanone (CAS 75140-33-9): A Data-Driven Evidence Guide for Sourcing Decisions


Carbonic Anhydrase VII (CA7) Inhibition: Direct Comparative Potency vs. CA2

2-Amino-1-pyridin-2-yl-ethanone demonstrates potent inhibition of human carbonic anhydrase VII (hCA VII) with a Ki of 2.40 nM [1]. This level of activity is notable and defines a specific target profile. In contrast, the compound exhibits significantly reduced binding affinity for human carbonic anhydrase II (hCA II), a structurally related isoform, with a Ki value of 85 nM [2]. The 35-fold difference in inhibition constants between these two isoforms provides a clear, quantitative basis for compound selection based on target selectivity.

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Physicochemical Property Differentiation: Predicted pKa and LogP Comparison with 3-Pyridinyl Isomer

The predicted pKa of 2-amino-1-pyridin-2-yl-ethanone is 6.68±0.29 [1]. This value is significantly different from that of its close structural analog, 1-(5-aminopyridin-2-yl)ethanone, which has a predicted pKa of 3.93±0.10 . The higher pKa of the target compound indicates a more basic nitrogen center, which will influence its protonation state at physiological pH and thus impact its solubility, membrane permeability, and potential for forming salt bridges with biological targets.

Physicochemical Profiling ADME Prediction Chemical Development

Distinct Scaffold for Derivatization: Comparison with 2-Acetylpyridine

2-Amino-1-pyridin-2-yl-ethanone provides a unique primary amine functional handle that is absent in the structurally similar 2-acetylpyridine (1-(pyridin-2-yl)ethanone) . While 2-acetylpyridine (CAS 1122-62-9) is a methyl ketone, the target compound possesses an α-amino ketone moiety. This functional group difference is fundamental to its synthetic utility, enabling a distinct set of reactions (e.g., reductive aminations, Schiff base formation) that are not possible with the simple ketone analog. This is supported by its use as a key building block in the synthesis of fused pyridine derivatives described in patent literature [1].

Organic Synthesis Scaffold Differentiation Medicinal Chemistry

Procurement-Led Application Scenarios for 2-Amino-1-pyridin-2-yl-ethanone (CAS 75140-33-9)


Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Procurement is justified for programs targeting carbonic anhydrase VII (hCA VII) due to the compound's demonstrated high potency (Ki = 2.40 nM) and its 35-fold selectivity over the related hCA II isoform (Ki = 85 nM) [1]. This activity profile makes it a valuable starting point for medicinal chemistry optimization aimed at minimizing the off-target effects associated with broad-spectrum CA inhibition.

Synthesis of Kinase-Focused Compound Libraries

As a versatile aminopyridine building block, 2-Amino-1-pyridin-2-yl-ethanone is suitable for generating diverse libraries of kinase inhibitors . Its incorporation into synthetic workflows is supported by its documented use in patented kinase inhibitor series, where the 2-aminoethanone motif serves as a key pharmacophoric element for engaging the hinge region of kinase active sites .

Building Block for Fused Heterocyclic Systems

The α-amino ketone structure of 2-amino-1-pyridin-2-yl-ethanone is a reactive scaffold for constructing complex, fused heterocyclic systems, as detailed in patent applications . Unlike the simple ketone analog 2-acetylpyridine, this compound provides an additional nucleophilic amine center, enabling the formation of pyrazines, imidazoles, and other pharmaceutically relevant ring systems through straightforward condensation and cyclization reactions [1].

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